molecular formula C24H18ClNO4 B11612622 methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11612622
M. Wt: 419.9 g/mol
InChI Key: MWGCXBLVVMLKLY-UHFFFAOYSA-N
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Description

METHYL 4-[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of METHYL 4-[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions . For instance, the reaction of indole derivatives in the presence of SnCl2 and NaOAc in THF can yield methyl 1-hydroxyindole-3-carboxylate . Further methylation using MeI can produce the desired compound . Industrial production methods may involve similar steps but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and substituting agents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context. For example, as an anticancer agent, it may inhibit cell proliferation by targeting specific signaling pathways .

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 4-(3-chloro-4-prop-2-ynoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H18ClNO4/c1-4-11-30-18-10-9-14(12-17(18)25)20-19(24(28)29-3)13(2)26-22-15-7-5-6-8-16(15)23(27)21(20)22/h1,5-10,12,20,26H,11H2,2-3H3

InChI Key

MWGCXBLVVMLKLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC#C)Cl)C(=O)OC

Origin of Product

United States

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